
2,2,5-Trimethyl-1,3-dioxane-5-carboxylic Acid Vinyl Ester-d3
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“2,2,5-Trimethyl-1,3-dioxane-5-carboxylic Acid Vinyl Ester-d3” is a derivative of “2,2,5-Trimethyl-1,3-dioxane-5-carboxylic Acid”. The parent compound is a heterocyclic compound that may be useful as a synthetic intermediate or other research applications . It has a molecular formula of C8H14O4, an average mass of 174.194 Da, and a monoisotopic mass of 174.089203 Da .
Molecular Structure Analysis
The molecular structure of “2,2,5-Trimethyl-1,3-dioxane-5-carboxylic Acid Vinyl Ester-d3” would be similar to its parent compound, “2,2,5-Trimethyl-1,3-dioxane-5-carboxylic Acid”, but with three hydrogen atoms replaced by deuterium. The parent compound has a cyclic structure with two oxygen atoms forming a dioxane ring with the carbon atoms .Physical And Chemical Properties Analysis
The parent compound, “2,2,5-Trimethyl-1,3-dioxane-5-carboxylic Acid”, has a density of 1.1±0.1 g/cm3, a boiling point of 264.9±35.0 °C at 760 mmHg, and a flash point of 102.6±19.4 °C . It has 4 hydrogen bond acceptors, 1 hydrogen bond donor, and 1 freely rotating bond .Applications De Recherche Scientifique
Chemical Toxicants in Food Products
Research on fatty acid esters, such as 3-monochloropropane-1,2-diol (3-MCPD esters), sheds light on the potential nephrotoxicity and testicular toxicity of chemical toxicants in food. These esters have been detected in various food categories, indicating their absorption and distribution in human organs. This underscores the importance of understanding chemical esters in food safety and human health concerns (Gao et al., 2019).
Flame Retardancy in Polymer Composites
The study of flame retardancy in unsaturated polyester and vinyl resins, including the use of chlorendic acid-based and tetrabromophthalate polyesters, highlights the application of chemical esters in enhancing the flame retardant properties of polymer composites. This research is crucial for developing safer and more durable materials (Weil & Levchik, 2004).
Biotechnological Production of Chemicals
Lactic acid, produced via the fermentation of sugars present in biomass, serves as a precursor for various chemicals such as pyruvic acid, acrylic acid, and lactate ester. The biotechnological routes for producing these derivatives from lactic acid highlight the significance of chemical esters in green chemistry and the production of environmentally friendly chemicals (Gao, Ma, & Xu, 2011).
Mechanisms of Chemical Transformations
Understanding the mechanisms of β-O-4 bond cleavage during the acidolysis of lignin model compounds provides insights into the chemical transformations of esters. Such research is vital for the development of bio-based materials and the sustainable processing of biomass (Yokoyama, 2015).
Aquatic Toxicity of Chemical Esters
The chronic aquatic toxicity of phthalate ester plasticizers highlights the environmental impact of chemical esters. Understanding the effects of these chemicals on aquatic organisms is crucial for assessing environmental risks and formulating regulations to protect ecosystems (Staples et al., 2011).
Propriétés
IUPAC Name |
ethenyl 2,2-dimethyl-5-(trideuteriomethyl)-1,3-dioxane-5-carboxylate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16O4/c1-5-12-8(11)10(4)6-13-9(2,3)14-7-10/h5H,1,6-7H2,2-4H3/i4D3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VSWOCHNKSUBLLL-GKOSEXJESA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(OCC(CO1)(C)C(=O)OC=C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])C1(COC(OC1)(C)C)C(=O)OC=C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16O4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
203.25 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,2,5-Trimethyl-1,3-dioxane-5-carboxylic Acid Vinyl Ester-d3 | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

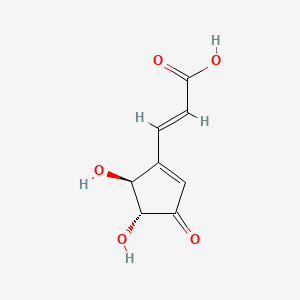
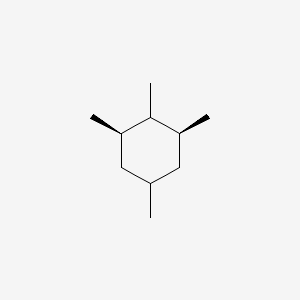

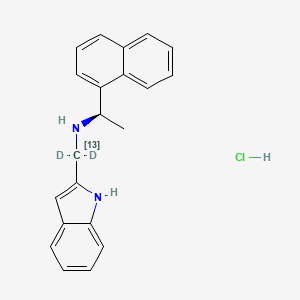
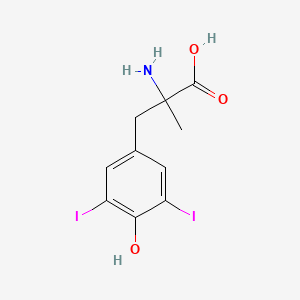

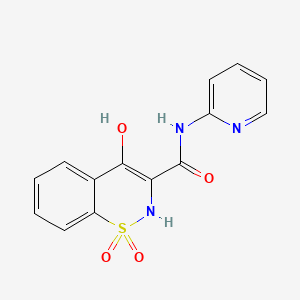
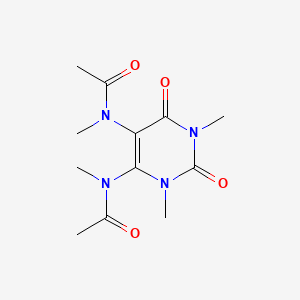
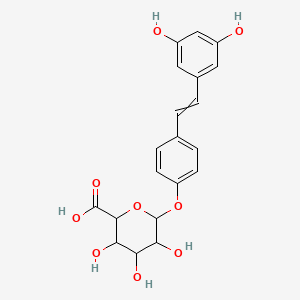
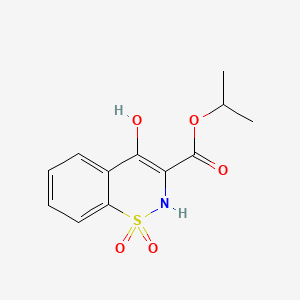

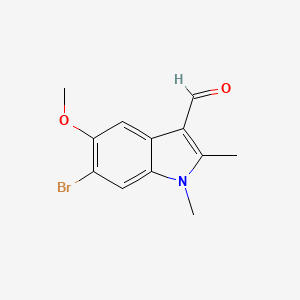
![2-(5-fluoro-1H-benzo[d]imidazol-2-yl)ethanethiol](/img/structure/B564846.png)
